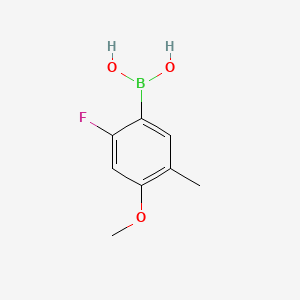

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, methoxy, and methyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the methyl group.

4-Methoxyphenylboronic acid: Lacks both the fluoro and methyl groups.

2-Fluoro-4-methylphenylboronic acid: Lacks the methoxy group.

Uniqueness

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the fluoro, methoxy, and methyl groups can enhance its stability and solubility, making it a valuable reagent in organic synthesis .

Biological Activity

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H10BFO2

- Molecular Weight : 171.97 g/mol

The presence of fluorine, methoxy, and methyl groups in its structure may influence its reactivity and biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Antitumor Activity : Some studies suggest that boronic acid derivatives can exhibit antiproliferative effects against cancer cell lines.

- Insulin Interaction : Theoretical models have demonstrated that certain boronic acids can interact with insulin, potentially influencing glucose metabolism.

Antitumor Activity

A study evaluating the biological activity of various boronic acids highlighted the potential of this compound as an effective inhibitor of cancer cell proliferation. The compound was tested against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Mouse Leukemia | 0.5 |

| HCT116 Colon Cancer | 0.3 |

These findings suggest that this compound may play a role in the development of new anticancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Formation of Boronate Esters : The compound can form reversible covalent bonds with hydroxyl groups on target proteins, modulating their activity.

- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cell proliferation and survival, this compound can induce apoptosis in cancer cells.

Case Studies

- In Vivo Studies : In a mouse model of colon cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.

- Insulin Release Studies : Computational studies have shown that certain boronic acids can enhance insulin release from pancreatic β-cells by stabilizing insulin's conformation, suggesting a role in diabetes management.

Properties

Molecular Formula |

C8H10BFO3 |

|---|---|

Molecular Weight |

183.97 g/mol |

IUPAC Name |

(2-fluoro-4-methoxy-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,11-12H,1-2H3 |

InChI Key |

LAHDKVRNZQKMPZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.